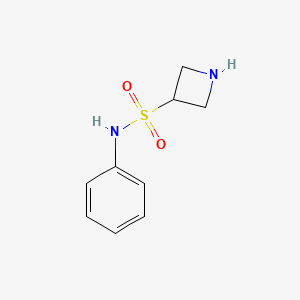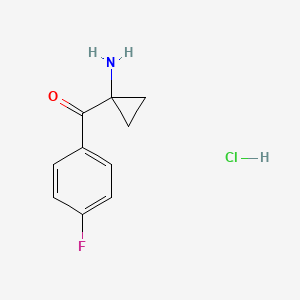
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is an important precursor molecule in the synthesis of pharmaceuticals and therapeutic compounds.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code provided in the search results . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Biologically Active Compounds Development : Research aimed at introducing cyclopropane and fluorophenyl fragments into N-ethoxyethylpiperidines led to the synthesis of compounds with significant antimicrobial activity. This synthesis strategy, involving acylation of specific precursors with cyclopropanecarbonylchloride and fluorobenzoyl chlorides, yielded crystalline substances that showed promising in vitro activity against both gram-positive and gram-negative bacteria, as well as yeast fungus Candida albicans (Issayeva et al., 2019).
Chemical Synthesis Techniques
Cyclopropane Synthesis : The study by Kadikova et al. (2015) demonstrated a method for producing cyclopropyl amines through the reaction of enamines with diiodomethane and triethylaluminum. This process offers a high-yield alternative to traditional cyclopropanation reagents, highlighting the versatility of cyclopropyl compounds in chemical synthesis (Kadikova et al., 2015).
Cyclopropylation Methods : Derosa et al. (2018) developed a copper-catalyzed Chan-Lam cyclopropylation reaction, facilitating the synthesis of cyclopropyl aryl ethers and amine derivatives. This method provides a straightforward approach to producing small molecules with cyclopropane-heteroatom linkages, crucial in medicinal chemistry (Derosa et al., 2018).
Advanced Chemical Modifications and Applications
- Fluorine Substitution in Chemical Synthesis : The synthesis of fluorinated 2-arylcyclopropan-1-amines revealed a new class of σ receptor ligands, showcasing the impact of fluorine substitution on biological activity. This study highlights the nuanced role of fluorine atoms in modulating receptor affinity and selectivity (Schinor et al., 2020).
Propiedades
IUPAC Name |
(1-aminocyclopropyl)-(4-fluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10;/h1-4H,5-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMKNNSLTZYOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
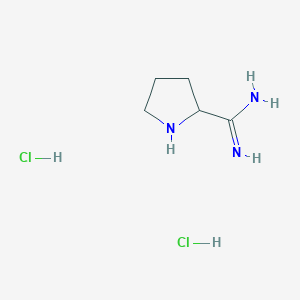
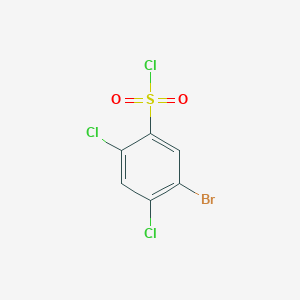


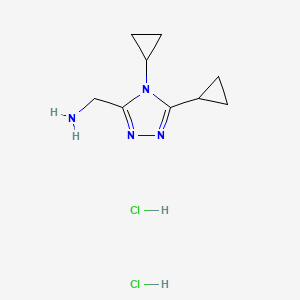
![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)





![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

